![molecular formula C14H10N4 B6176098 4'-(叠氮甲基)-[1,1'-联苯]-2-腈 CAS No. 133690-91-2](/img/no-structure.png)

4'-(叠氮甲基)-[1,1'-联苯]-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile, also known as 4-AMBPC, is a compound that has been studied for its potential to be used in various scientific research applications. 4-AMBPC has been found to have certain biochemical and physiological effects, as well as advantages and limitations for lab experiments.

科学研究应用

Impurity Detection in Sartan Medications

AZBT is a known impurity in some sartan medications . It tested positive on 2 independent Ames tests, suggesting that this compound might be a mutagenic impurity . Therefore, it’s crucial to monitor drug production and assess the levels of this compound in sartan medications to ensure that the threshold of toxicological concern (TTC) is not breached .

Quantification in Drug Substances and Products

An assay has been developed for the sensitive detection of AZBT in drug substances and products using the QTRAP 4500 system . This robust assay provides the sensitivity necessary to meet key guidelines .

Risk Assessment in Pharmaceuticals

AZBT is an azido impurity of sartan drugs known to cause gene mutation which increases risks of developing cancer . Therefore, it’s important to quantify the presence of AZBT in these drugs to assess the potential risk.

Regulatory Compliance in Drug Manufacturing

The presence of AZBT in pharmaceuticals is regulated by guidelines such as the ICH M7 for the control of DNA-reactive (mutagenic) impurities in pharmaceuticals . Therefore, detecting and quantifying AZBT is crucial for regulatory compliance in drug manufacturing.

Quality Control in Drug Production

The levels of AZBT impurity were measured in 2 sartan medications . The drug substance, Irbesartan, was tested to determine impurities in an active pharmaceutical ingredient (API), whereas the drug product, Candesartan, was tested to determine impurities in a finished drug product .

Development of Analytical Methods

AZBT is used in the development of analytical methods for the quick and accurate analysis of azido impurities in sartan APIs . These methods are crucial for ensuring the safety and efficacy of pharmaceutical products.

作用机制

Target of Action

It is known to be an impurity in some sartan medications . Sartans, also known as angiotensin II receptor blockers (ARBs), primarily target the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure .

Biochemical Pathways

This system plays a significant role in regulating blood pressure and fluid balance .

Result of Action

In April 2021, 4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile, tested positive on two independent Ames tests, suggesting that this compound might be a mutagenic impurity . This means it could potentially cause genetic mutations, increasing the risk of cancer.

Action Environment

The action, efficacy, and stability of 4’-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile can be influenced by various environmental factors. These factors could include the manufacturing process of the sartan medications, storage conditions, and the presence of other impurities . .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile' involves the introduction of an azide group and a nitrile group onto a biphenyl molecule through a series of reactions.", "Starting Materials": [ "4-bromomethylbiphenyl", "NaN3", "CuSO4", "Sodium ascorbate", "Acetonitrile", "Toluene", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 4-bromomethylbiphenyl by reacting biphenyl with bromomethane in the presence of a strong base such as sodium hydroxide.", "Step 2: Conversion of 4-bromomethylbiphenyl to 4-(azidomethyl)biphenyl by reacting it with sodium azide in the presence of copper sulfate and sodium ascorbate as a reducing agent in acetonitrile.", "Step 3: Synthesis of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile by reacting 4-(azidomethyl)biphenyl with acetonitrile in the presence of toluene and hydrochloric acid as a catalyst." ] } | |

CAS 编号 |

133690-91-2 |

产品名称 |

4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile |

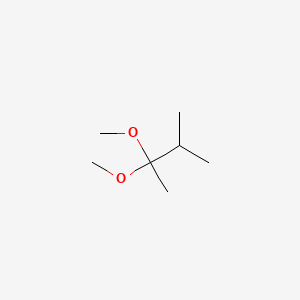

分子式 |

C14H10N4 |

分子量 |

234.3 |

纯度 |

99 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。